CID 71358124
Description
CID 71358124, identified as oscillatoxin E, is a marine-derived polyketide belonging to the oscillatoxin family. These compounds are biosynthesized by marine cyanobacteria (e.g., Oscillatoria spp.) and are characterized by their complex macrocyclic structures and cytotoxic properties. Oscillatoxin E features a fused polyether backbone with hydroxyl and methyl substituents, as shown in its chemical structure (Figure 1C) . While its exact biological targets remain under investigation, oscillatoxins are broadly associated with ion channel modulation and apoptosis induction in cancer cells.
Properties
CAS No. |
2245-46-7 |
|---|---|
Molecular Formula |
C6H13AlO2 |
Molecular Weight |
144.15 g/mol |
InChI |
InChI=1S/C6H13O2.Al/c1-4-7-6(3)8-5-2;/h4-5H2,1-3H3; |
InChI Key |
VFVOUKDKCOYXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)[Al] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 71358124” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes, often optimized for cost-effectiveness and efficiency. These methods are designed to produce the compound in significant quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions: “CID 71358124” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
“CID 71358124” has a wide range of applications in scientific research. It is used in:
Chemistry: As a reagent or intermediate in various chemical reactions.
Biology: For studying biological processes and interactions.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in manufacturing processes and product formulations.
Mechanism of Action
“CID 71358124” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or properties. The comparison helps in understanding the distinct features and potential advantages of “this compound”.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Oscillatoxin Derivatives
| Compound Name | CID | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | C31H48O9 | 564.71 g/mol | Hydroxyl, methyl, epoxy |
| 30-Methyl-oscillatoxin D | 185389 | C32H50O9 | 578.74 g/mol | Additional methyl group at C-30 |
| Oscillatoxin E | 71358124 | C31H46O9 | 562.69 g/mol | Double bond at C-14/C-15, hydroxyl |
| Oscillatoxin F | 156582092 | C30H46O9 | 550.67 g/mol | Missing methyl group compared to D |
Structural Insights :
- Oscillatoxin E differs from oscillatoxin D by the presence of a conjugated double bond (C-14/C-15), reducing molecular weight by 2.02 g/mol .
- Oscillatoxin F’s reduced methyl group count may correlate with decreased cytotoxicity compared to oscillatoxin D .
Analytical and Pharmacological Comparison
Analytical Characterization
- This compound : Characterized via GC-MS and vacuum distillation fractionation, with distinct retention times and spectral signatures (e.g., m/z peaks at 563.2 [M+H]<sup>+</sup>) .

- CID 101283546 (Oscillatoxin D) : Exhibits similar fragmentation patterns in LC-ESI-MS but differs in collision-induced dissociation (CID) pathways due to structural variations .
Bioactivity
- Cytotoxicity : Oscillatoxin D (IC50 = 0.8 µM against HeLa cells) .
- Ion Channel Effects: 30-Methyl-oscillatoxin D inhibits voltage-gated sodium channels at nanomolar concentrations .
- Metabolic Stability : Oscillatoxin E’s double bond may increase susceptibility to oxidative degradation compared to methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

